1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These batteries consist of an anode, cathode, and electrolyte with a charge-discharge cycle . This compound is a type of ionic liquid, which are molten salts with melting points lower than 100 °C . They exhibit unique properties such as non-volatility, high thermal stability, and high ionic conductivity .
Synthesis Analysis
The synthesis of this compound involves raw materials like Lithium hydroxide monohydrate, 1-Chlorobutane, and 1-Methylpyrrolidine .Molecular Structure Analysis
The empirical formula of this compound is C12H22F6N2O4S2 and it has a molecular weight of 436.43 . The SMILES string representation is O=S([N-]S(=O)(C(F)(F)F)=O)(C(F)(F)F)=O.C[N+]1(CCCC)CCCCC1 .Chemical Reactions Analysis
This compound is used as an electrolyte in ionic liquid dual-ion batteries and dual-graphite batteries . It is also used as a model ionic liquid in the study of ionic effect on the desulfurization of fuels .Physical and Chemical Properties Analysis
This compound is a liquid with a density of 1.374 g/cm3 . It has a water content of less than 500 ppm . The melting point is -25 °C .Scientific Research Applications
Thermophysical Properties
The thermophysical properties of 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide, among other ionic liquids, were studied to understand the impact of cation's aromaticity. It was found that different structures of cations like piperidinium induce higher resistance to shear stress and better surface arrangement, impacting the liquid's viscosity and surface tension (Bhattacharjee, Carvalho, & Coutinho, 2014).
Electrochemical Applications
This compound has been used in molecular dynamics simulation studies to investigate its capacitive performance in supercapacitors. It was observed that the compound, when mixed with other ionic liquids, showed higher conductivity and a positive temperature dependence of differential capacitance (Li et al., 2012).
Battery Technology
This compound-based electrolytes have been explored as alternatives for conventional electrolytes in high voltage lithium-ion batteries, especially at elevated temperatures. These electrolytes have shown to offer high oxidative stability and superior discharge capacity, making them promising candidates for high voltage battery applications (Dong et al., 2018).
Tribological Applications
The tribological properties of this ionic liquid on steel-steel contact were evaluated, demonstrating its potential as a lubricant. It showed promising friction coefficient and wear volume, indicating its utility in reducing wear and tear in mechanical systems (López Sánchez et al., 2014).
Molten Salts
The bis(trifluoromethylsulfonyl)imide ion, a part of this compound, has been used in novel salts showing reduced melting points and high conductivity, indicating its potential use in ionic liquids and molten salts applications (McFarlane et al., 2000).
Energy Storage
This ionic liquid has been utilized in the development of rechargeable dual-ion batteries, demonstrating high discharge plateau and excellent cycling performance, making it a promising material for advanced energy storage technologies (Fan et al., 2017).
Mechanism of Action
Target of Action
The primary target of [Bmpip][NTf2] is the electrochemical energy storage system , specifically ionic liquid dual-ion batteries and dual-graphite batteries . These batteries rely on the movement of ions for the storage and release of energy.
Mode of Action
[Bmpip][NTf2] is an ionic liquid composed of 1-butyl-1-methylimidazolium cation and bis(trifluoromethylsulfonyl)imide anion . As an electrolyte in batteries, it facilitates the movement of ions between the anode and cathode during the charge and discharge cycles . This ionic movement is crucial for the functioning of the battery.
Biochemical Pathways
In the context of its application in batteries, [Bmpip][NTf2] does not directly interact with biochemical pathways. Instead, it influences the electrochemical pathways within the battery system. The ion movement facilitated by [Bmpip][NTf2] is a key part of the charge and discharge cycles in the battery .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of [Bmpip][NTf2], we can consider its analogous properties in a battery system.
- Absorption/Distribution : [Bmpip][NTf2] is distributed throughout the electrolyte in the battery, where it facilitates ion movement .
- Metabolism : In a battery, [Bmpip][NTf2] does not undergo metabolism in the biological sense, but it participates in the electrochemical reactions during the battery’s charge and discharge cycles .
Result of Action
The primary result of [Bmpip][NTf2]'s action in a battery is the facilitation of ion movement, which enables the battery to store and release energy . This ionic movement is crucial for the functioning of the battery, and [Bmpip][NTf2] plays a key role in enabling this process.
Action Environment
The action of [Bmpip][NTf2] can be influenced by various environmental factors. For instance, temperature can affect the viscosity of the ionic liquid and thus influence the speed of ion movement . Additionally, the electrochemical stability of [Bmpip][NTf2] can be affected by the presence of water or other impurities .
Safety and Hazards
Future Directions
The future directions of this compound lie in its potential applications in energy storage. It has been used in the development of an ionic liquid dual-ion battery, which exhibited a high discharge plateau initiated at 4.4 V, a well-defined capacity of 82 mA h g−1, an ultrawide charge/discharge potential range of 1.0–5.0 V and a superior stability of ∼100% capacity retention for 600 cycles .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-1-methylpiperidin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.C2F6NO4S2/c1-3-4-8-11(2)9-6-5-7-10-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-10H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMWZUAOSLBMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049338 | |
Record name | 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623580-02-9 | |
Record name | 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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